molecular formula C21H20N4O4 B2704951 N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1216567-45-1

N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No. B2704951
CAS RN: 1216567-45-1
M. Wt: 392.415
InChI Key: XIUSWULWODKTCD-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C21H20N4O4 and its molecular weight is 392.415. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures . The crystal structure of a similar compound, 1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-1-one, was analyzed and published . This kind of research can provide valuable insights into the molecular geometry, bond lengths, and angles, which are crucial for understanding the compound’s properties and potential applications.

Antidiabetic Applications

Benzodioxol carboxamide derivatives, including the compound , have been investigated for their antidiabetic potential . In vitro studies have shown that some of these compounds exhibit potent α-amylase inhibition, which is a key target for antidiabetic drugs . In vivo experiments with diabetic mice models have also shown promising results .

Anticancer Applications

The compound has also been studied for its potential anticancer properties . Some benzodioxol carboxamide derivatives have shown significant activity against various cancer cell lines in vitro . However, further in vivo assessment is needed to confirm these findings .

Synthesis and Characterization

The compound is synthesized and characterized in various studies . The synthesis process often involves a mixture of several reagents and solvents, and the resulting compound is characterized using techniques like High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and MicroED .

Safety Assessment

The safety of the compound is a critical aspect of its research applications. In vitro cytotoxicity assays have been used to assess the compound’s safety across normal cell lines . These studies are crucial for determining the compound’s suitability for further development as a therapeutic agent.

Material Science Applications

The compound’s unique structure and properties may also make it useful in material science applications . While specific applications in this field have not been extensively studied, the compound’s molecular structure and properties suggest potential uses in areas like organic semiconductors, photovoltaics, and light-emitting diodes (LEDs).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4/c26-19-18(14-4-2-1-3-5-14)23-21(24-19)8-10-25(11-9-21)20(27)22-15-6-7-16-17(12-15)29-13-28-16/h1-7,12H,8-11,13H2,(H,22,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUSWULWODKTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

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